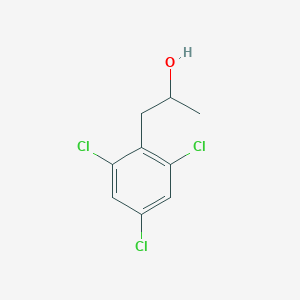

1-(2,4,6-Trichlorophenyl)propan-2-ol

Description

Overview of Halogenated Alcohols in Organic Chemistry

Halogenated alcohols are organic compounds that contain at least one hydroxyl group (-OH) and one halogen atom (F, Cl, Br, I) attached to a carbon framework. These bifunctional molecules are significant in organic synthesis, serving as versatile intermediates for creating a wide array of other compounds. The presence of both the hydroxyl and the halogen groups allows for a diverse range of chemical transformations. chemistrywithdrsantosh.comstudysmarter.co.uk The hydroxyl group can be oxidized to form aldehydes, ketones, or carboxylic acids, while the carbon-halogen bond provides a site for nucleophilic substitution or elimination reactions. britannica.com

The reactivity and stereochemistry of these reactions are influenced by the structure of the alcohol (primary, secondary, or tertiary) and the nature of the halogen. youtube.com For instance, the conversion of alcohols to alkyl halides can proceed through different mechanisms, such as S(_N)1 or S(_N)2 pathways, depending on the substrate and reaction conditions. chemistrywithdrsantosh.comnih.gov This class of compounds is pivotal in the synthesis of pharmaceuticals and agrochemicals, where the precise placement of functional groups is crucial for biological activity. nih.govmdpi.com

Rationale for Investigating 1-(2,4,6-Trichlorophenyl)propan-2-ol in Academic Research

Academic and industrial interest in this compound stems primarily from its role as a key chiral building block in the synthesis of complex, high-value molecules. Its specific structural features and its classification as a polychlorinated compound make it a subject of targeted research.

The structure of this compound is notable for several features. It possesses a secondary alcohol group on the second carbon of the propane (B168953) chain, which makes this carbon a stereocenter. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of such chiral alcohols in an enantiomerically pure form is a significant objective in modern organic chemistry, as the biological activity of chiral molecules often resides in only one of its enantiomers. encyclopedia.pub

Research indicates that this alcohol is a crucial intermediate in the synthesis of the broad-spectrum fungicide Pydiflumetofen. wikipedia.org The synthesis pathway involves the reduction of the corresponding ketone, 1-(2,4,6-trichlorophenyl)propan-2-one (B3092474). wikipedia.orggoogle.com This reduction creates the chiral center at the C-2 position. The specific stereochemistry of this alcohol is critical for the subsequent steps in the synthesis and for the ultimate efficacy of the final product. nih.gov Therefore, developing methods for the asymmetric synthesis or chiral resolution of this compound is a key research focus. rsc.orgnih.gov

The 2,4,6-trichlorophenyl group places this alcohol within the broad class of polychlorinated organic compounds. This group includes substances like polychlorinated biphenyls (PCBs) and various chlorinated pesticides, which are known for their environmental persistence and biological activity. wikipedia.orgsahealth.sa.gov.auijshr.com While many highly chlorinated compounds have been phased out due to environmental concerns, the targeted use of specific chlorinated structures remains vital in the development of modern agrochemicals and pharmaceuticals. sahealth.sa.gov.auprinceton.edunih.gov

The trichlorophenyl moiety in this compound is not an arbitrary feature; it is a precisely designed component of a larger, biologically active molecule. The chlorine atoms influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are all critical factors in the performance of a fungicide like Pydiflumetofen. wikipedia.org Research into compounds like this alcohol helps to understand how specific chlorination patterns can be harnessed for desired functions while managing potential environmental impact. nih.gov The precursor, 2,4,6-trichlorophenol (B30397), is itself a well-studied compound used in chemical synthesis. google.comorgsyn.org

Fundamental Research Questions and Objectives

The investigation of this compound is driven by several key research questions:

Efficient Synthesis: What are the most effective and scalable methods for synthesizing the precursor ketone, 1-(2,4,6-trichlorophenyl)propan-2-one? google.comchemicalbook.com

Stereoselective Reduction: How can the ketone be reduced to the alcohol with high enantioselectivity to yield the desired stereoisomer? This involves exploring various chiral catalysts and reagents. rsc.org

Structural Elucidation: What are the precise three-dimensional structures of the different stereoisomers, and how do they influence the reactivity in subsequent synthetic steps?

Intermediate for Agrochemicals: How can this chiral alcohol be efficiently converted into advanced intermediates for fungicides and other agrochemicals? Research has demonstrated its role in creating novel amine derivatives for amide bond formation. wikipedia.orgtantuchemicals.com

The primary objective is to develop a robust and economically viable synthetic pathway that provides access to enantiomerically pure this compound, enabling the large-scale production of advanced agricultural products. wikipedia.org

Scope of the Academic Investigation

The academic investigation into this compound and its precursors is typically confined to the fields of synthetic organic chemistry, catalysis, and analytical chemistry. The scope includes:

Method Development: Designing and optimizing new synthetic routes, including chlorination, condensation, and reduction reactions. google.comchemicalbook.com

Asymmetric Catalysis: Screening and developing chiral catalysts (both chemical and enzymatic) for the enantioselective synthesis of the alcohol. encyclopedia.pubrsc.org

Process Chemistry: Studying the reaction kinetics, thermodynamics, and scalability of the synthesis to ensure it is suitable for industrial application.

Characterization: Utilizing advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral chromatography to identify, quantify, and determine the enantiomeric purity of the compound and its derivatives. nih.gov

The research focuses on the molecule's chemical properties and its utility as a synthetic intermediate, rather than its direct biological effects.

Research Data on Related Compounds

The following table summarizes key information for this compound and its direct synthetic precursor.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl3O |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

1-(2,4,6-trichlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H9Cl3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-5,13H,2H2,1H3 |

InChI Key |

NHJKERDCKOALCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=C(C=C1Cl)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 2,4,6 Trichlorophenyl Propan 2 Ol

Precursor Synthesis and Development of 1-(2,4,6-Trichlorophenyl)propan-2-one (B3092474)

The key intermediate, 1-(2,4,6-trichlorophenyl)propan-2-one, can be prepared through several synthetic routes. The choice of method often depends on the availability of starting materials and desired scale of the reaction.

One common method for the synthesis of 1-(2,4,6-trichlorophenyl)propan-2-one involves the reaction of 2,4,6-trichlorobenzoyl chloride with a suitable acetone (B3395972) equivalent. This approach is advantageous as it directly introduces the propan-2-one side chain to the trichlorophenyl ring. The reaction typically proceeds by first converting 2,4,6-trichlorobenzoyl chloride to an intermediate such as 2-(2,4,6-trichlorophenyl)acetic acid in a basic solution. This intermediate is then reacted with acetone in the presence of a catalyst to yield the final ketone product.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2,4,6-Trichlorobenzoyl Chloride | Acetone | Basic solution, Catalyst | 1-(2,4,6-Trichlorophenyl)propan-2-one |

A classic and versatile method for the formation of aryl ketones is the Friedel-Crafts acylation. libretexts.org In the context of synthesizing 1-(2,4,6-trichlorophenyl)propan-2-one, this would involve the reaction of 1,3,5-trichlorobenzene (B151690) with an appropriate acylating agent, such as chloroacetyl chloride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The reaction with acetyl chloride would directly yield a precursor that can be further modified. The general reaction involves the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. The trichlorinated benzene (B151609) ring is deactivated towards electrophilic substitution, which can make the reaction conditions more demanding compared to unsubstituted benzene.

Another potential route involves the Friedel-Crafts reaction with chloroacetone (B47974). However, the reactivity of α-haloketones like chloroacetone in the presence of Lewis or Brønsted acids can be complex, potentially leading to side reactions such as the formation of α-methylstilbenes through condensation with two molecules of the arene. wordpress.com

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| 1,3,5-Trichlorobenzene | Acetyl Chloride | AlCl₃ | Acetophenone derivative |

| 1,3,5-Trichlorobenzene | Chloroacetone | Lewis/Brønsted Acid | Potential for side products |

The mechanism of the Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution. The key steps are:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to the halogen of the acyl chloride, facilitating the departure of the halide and the formation of a resonance-stabilized acylium ion.

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of the aromatic ring (1,3,5-trichlorobenzene). This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the aryl ketone.

The three chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation means that harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to the acylation of more electron-rich aromatic compounds.

Reduction Methodologies for Converting 1-(2,4,6-Trichlorophenyl)propan-2-one to 1-(2,4,6-Trichlorophenyl)propan-2-ol

The conversion of the ketone precursor to the target alcohol is a reduction reaction. Several standard methods are available for this transformation, with the choice often depending on factors such as selectivity, cost, and ease of workup.

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. cardiff.ac.uk This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), often supported on a high-surface-area material like carbon or alumina.

The reaction is typically carried out in a suitable solvent under pressure. The catalyst facilitates the addition of hydrogen across the carbonyl double bond. For aromatic ketones, this method is generally effective, though the specific conditions (catalyst, solvent, temperature, and pressure) need to be optimized for each substrate to achieve high yield and selectivity. A key advantage of catalytic hydrogenation is the generation of water as the only byproduct, making it an environmentally friendly option.

| Ketone | Catalyst | Conditions | Product |

| 1-(2,4,6-Trichlorophenyl)propan-2-one | Pd/C, PtO₂, or Raney Ni | H₂, Solvent, Pressure | This compound |

Hydride reagents are powerful and versatile reducing agents for carbonyl compounds. libretexts.org The most common examples are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄):

Sodium borohydride is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. youtube.com It is often used in protic solvents like methanol (B129727) or ethanol. The reaction is typically straightforward to perform and work up. A procedure for the reduction of a similar compound, 2,2′,4′-trichloroacetophenone, with sodium borohydride has been described, suggesting its applicability to the target ketone. researchgate.net

| Ketone | Reagent | Solvent | Product |

| 1-(2,4,6-Trichlorophenyl)propan-2-one | NaBH₄ | Methanol or Ethanol | This compound |

Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride. davuniversity.org It will readily reduce aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with water. youtube.com While effective, its use for the reduction of a simple ketone might be considered excessive when milder reagents are available. However, for sterically hindered ketones or less reactive substrates, LiAlH₄ can be the reagent of choice.

| Ketone | Reagent | Solvent | Workup | Product |

| 1-(2,4,6-Trichlorophenyl)propan-2-one | LiAlH₄ | Anhydrous Diethyl Ether or THF | Aqueous acid | This compound |

Stereochemical Control in Reduction for Enantioselective Synthesis

The asymmetric reduction of prochiral ketones stands as one of the most efficient methods for producing optically active secondary alcohols. rsc.orgnih.gov This approach is particularly valuable for generating intermediates used in the synthesis of biologically active compounds. rsc.orgresearchgate.net The core principle involves the use of a chiral agent to influence the hydride transfer to the carbonyl carbon, thereby favoring the formation of one enantiomer over the other.

The field of asymmetric synthesis has produced a diverse arsenal (B13267) of chiral catalysts and auxiliaries to facilitate enantioselective ketone reductions. uvic.ca A leading class of catalysts for this purpose are oxazaborolidines, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. mdpi.comresearchgate.net These catalysts are typically generated in situ from a chiral β-amino alcohol, such as derivatives of proline or other amino alcohols like (1S, 2R)-(-)-cis-1-amino-2-indanol, and a borane (B79455) source (e.g., BH₃·THF). mdpi.comijprs.com The effectiveness of these catalysts lies in their rigid, sterically defined structure which creates a highly selective environment for the reduction process. uvic.ca

The development of these catalysts has focused on improving stability, reproducibility, and enantioselectivity. researchgate.netijprs.com For instance, while the parent H-CBS catalyst is highly effective, its B-methyl derivative is often favored due to greater stability against air and moisture. ijprs.com Research has also explored various chiral ligands and borane sources to optimize outcomes for different substrates. ijprs.comnih.gov For the reduction of aryl ketones, chiral lactam alcohols have also been used to generate oxazaborolidine catalysts in situ, demonstrating high enantioselectivities (91–98% ee) for a range of substrates. mdpi.comnih.gov

Beyond oxazaborolidines, other organocatalyst systems have been investigated, including those based on hydroxyamides, BINOL, phosphoric acids, and thiourea-amines. rsc.org Chiral auxiliaries, which are stoichiometric chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, represent another strategic approach. uvic.ca After the desired stereocenter is established, the auxiliary is cleaved, yielding the enantiopure product.

| Catalyst/Precursor | Reducing Agent | Substrate Type | Achieved Enantiomeric Excess (ee) |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | Aryl Methyl Ketone | 91-98% |

| Chiral Lactam Alcohol 2 | BH₃·THF | Aryl Methyl Ketone | 97% |

| (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/MeI | Acetophenone | 91% |

| Bu-CBS Catalyst | Catecholborane | Trifluoromethyl Ketone | High |

This table presents representative data for the asymmetric reduction of various ketones using different catalytic systems, illustrating the high levels of enantioselectivity achievable. Specific results for 1-(2,4,6-trichlorophenyl)propan-2-one would require empirical validation.

The mechanism of enantioselective reduction, particularly with CBS catalysts, has been extensively studied. mdpi.com The process begins with the formation of a Lewis acid-base complex between the nitrogen atom of the oxazaborolidine catalyst and the borane reducing agent. This complex then coordinates with the prochiral ketone.

The stereochemical outcome is dictated by the geometry of the transition state. researchgate.net According to the mechanistic model proposed by Corey, the ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. For steric reasons, the ketone orients itself so that its larger substituent (the 2,4,6-trichlorophenylmethyl group) is positioned exo, away from the bulky substituent on the catalyst's chiral framework. The smaller substituent (the methyl group) is positioned endo. uvic.camdpi.com This specific orientation exposes one of the two prochiral faces of the carbonyl to the coordinated borane. The hydride is then transferred intramolecularly to this exposed face, leading to the formation of the alcohol with a predictable absolute configuration. uvic.caresearchgate.net DFT (Density Functional Theory) calculations have been used to analyze the transition state, confirming that hydride attack on one face is energetically more favorable, which is the origin of the observed enantioselectivity. researchgate.net

Alternative Synthetic Pathways for this compound

While asymmetric reduction of the corresponding ketone is a primary route, alternative strategies can be employed, starting from different precursors. These methods may offer advantages in certain contexts, such as avoiding the synthesis of the ketone intermediate or leveraging readily available chiral starting materials.

This approach begins with a pre-formed trichlorinated benzene ring, typically the symmetrical 1,3,5-trichlorobenzene, and aims to introduce the 1-hydroxypropan-2-yl side chain. smolecule.comwikipedia.org The presence of three electron-withdrawing chlorine atoms deactivates the aromatic ring towards traditional electrophilic substitution, but also directs subsequent functionalization. assets-servd.host

A potential pathway involves a C-C bond-forming reaction. For example, metallation of 1,3,5-trichlorobenzene using a strong base like an organolithium reagent, followed by quenching with a suitable three-carbon electrophile such as propylene (B89431) oxide, could theoretically install the desired side chain. The regioselectivity of the initial metallation step would be a critical parameter to control. An alternative would involve a transition-metal-catalyzed cross-coupling reaction between a metallated 1,3,5-trichlorobenzene (e.g., a Grignard or organozinc reagent) and a chiral three-carbon building block. While direct chlorination of benzene does not yield the 1,3,5-isomer, it can be synthesized from other precursors like 3,5-dichloroaniline (B42879) via a Sandmeyer reaction, making it an accessible starting material. wikipedia.org

Chiral pool synthesis utilizes abundant, enantiopure natural products like amino acids or sugars as starting materials, thereby embedding the desired stereochemistry from the outset. wikipedia.org For the synthesis of (R)- or (S)-1-(2,4,6-trichlorophenyl)propan-2-ol, one could envision a route starting from enantiopure alanine (B10760859) or lactic acid.

A plausible sequence could involve:

Starting Material: (S)-Alanine.

Functional Group Transformation: Conversion of the amine group to a leaving group via diazotization, followed by reduction of the carboxylic acid to a primary alcohol, yielding (S)-propane-1,2-diol.

Activation and Coupling: The primary alcohol could be converted to a good leaving group (e.g., a tosylate or iodide). This activated intermediate could then be used in a coupling reaction (such as a Kumada or Suzuki coupling) with a 2,4,6-trichlorophenyl organometallic reagent.

This strategy avoids the need for an asymmetric reduction step, as the stereocenter is carried through from the natural starting material. wikipedia.orgnih.gov The efficiency of this approach depends on the successful execution of the coupling and functional group manipulation steps without racemization.

Optimization of Reaction Parameters and Yields

Achieving high yield and enantioselectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The interplay between temperature, solvent, catalyst loading, and the nature of the reducing agent is critical for maximizing the efficiency of the synthetic protocol. rsc.orgnih.gov

Key parameters for optimization in the asymmetric reduction of 1-(2,4,6-trichlorophenyl)propan-2-one include:

Temperature: Asymmetric reductions often exhibit higher enantioselectivity at lower temperatures. mdpi.com This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy, thus amplifying the preference for the lower-energy pathway.

Catalyst Loading: While higher catalyst loading can increase reaction rates, minimizing the amount of the (often expensive) chiral catalyst is crucial for process economy. Optimization aims to find the lowest catalyst loading that provides an acceptable reaction rate and high enantioselectivity. researchgate.net

Reducing Agent: The choice of borane source (e.g., BH₃·THF, BH₃·Me₂S, catecholborane) can influence both reactivity and selectivity. nih.gov For instance, in the reduction of some ketones, tetraalkylammonium borohydrides have been shown to provide better enantioselectivity compared to sodium borohydride when used with certain catalysts. ijprs.com A patent detailing a related synthesis used sodium cyanoborohydride or triethylaminoborane for the reduction of an oxime intermediate. google.com

Solvent and Concentration: The solvent can affect the solubility of reagents and the stability of the catalytic species and transition states. Tetrahydrofuran (THF) is a common solvent for borane-based reductions. mdpi.com Reactant concentration can also be tuned to optimize reaction kinetics and minimize potential side reactions.

| Parameter | Condition A | Condition B | Expected Outcome | Rationale |

| Temperature | 25 °C | -20 °C | Higher enantiomeric excess (ee) at -20 °C | Lower temperature enhances the energy difference between diastereomeric transition states. mdpi.com |

| Catalyst Loading | 10 mol% | 2 mol% | Slower rate at 2 mol%, potentially similar ee | Balances reaction efficiency with cost; lower loading is economically favorable. researchgate.net |

| Reducing Agent | NaBH₄ | BH₃·THF with CBS catalyst | Higher ee with BH₃·THF/CBS | NaBH₄ is a less selective achiral reductant; the catalytic system is designed for high enantioselectivity. ijprs.com |

| Solvent | Toluene | THF | Faster reaction and better solubility in THF | THF is known to coordinate with borane, facilitating the reduction process. mdpi.com |

This table illustrates the expected impact of varying key reaction parameters on the asymmetric reduction of a prochiral ketone, based on established principles in organic synthesis.

Chemical Reactivity and Mechanistic Transformation Studies of 1 2,4,6 Trichlorophenyl Propan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a versatile functional group that can undergo a variety of transformations, including oxidation, dehydration, esterification, etherification, and nucleophilic substitution. The presence of the bulky and electron-withdrawing 2,4,6-trichlorophenyl group can influence the rate and outcome of these reactions.

The oxidation of secondary alcohols is a fundamental reaction in organic synthesis, typically yielding ketones. libretexts.orgchemistrysteps.com Further oxidation to carboxylic acids is not possible without cleavage of carbon-carbon bonds, which requires harsh conditions. For 1-(2,4,6-trichlorophenyl)propan-2-ol, oxidation leads to the formation of 1-(2,4,6-trichlorophenyl)propan-2-one (B3092474).

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. libretexts.org Common oxidizing agents include chromium-based reagents and other milder alternatives.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Product |

|---|---|---|

| Chromic acid (H₂CrO₄) | Aqueous sulfuric acid, acetone (B3395972) (Jones oxidation) | 1-(2,4,6-trichlorophenyl)propan-2-one |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(2,4,6-trichlorophenyl)propan-2-one |

The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by an E2 elimination of the α-hydrogen to form the carbon-oxygen double bond. chemistrysteps.com

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. jove.comlibretexts.org For secondary alcohols like this compound, this reaction typically proceeds through an E1 mechanism. libretexts.orgacs.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). libretexts.orgbyjus.com

Departure of the water molecule results in the formation of a secondary carbocation. A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) yields the alkene. The stability of the carbocation intermediate is a key factor in the reaction rate. jove.com The electron-withdrawing nature of the trichlorophenyl group may destabilize the adjacent carbocation, potentially requiring more forcing conditions for dehydration compared to simple secondary alcohols.

Due to the structure of this compound, two possible alkene products can be formed, with the major product typically being the more substituted and therefore more stable alkene (Zaitsev's rule). jove.com

Table 2: Potential Alkene Products from the Dehydration of this compound

| Product Name | Structure | Comments |

|---|---|---|

| 1-(2,4,6-Trichlorophenyl)prop-1-ene | C₆H₂Cl₃CH=CHCH₃ | Zaitsev product (more substituted) |

Esterification: Secondary alcohols react with carboxylic acids in the presence of an acid catalyst to form esters. chemguide.co.ukbritannica.com This reversible reaction, known as Fischer esterification, is typically catalyzed by strong acids like sulfuric acid. britannica.com The reaction of this compound with a carboxylic acid (RCOOH) would yield the corresponding ester. More reactive derivatives of carboxylic acids, such as acyl chlorides and acid anhydrides, can also be used to form esters with alcohols, often under milder conditions. chemguide.co.uk

Etherification: The formation of ethers from alcohols can be achieved under acidic conditions, where one molecule of alcohol reacts with another to form a symmetrical ether. masterorganicchemistry.com However, this method is more efficient for primary alcohols and can lead to alkene formation as a side reaction with secondary alcohols, especially at higher temperatures. masterorganicchemistry.com A more common and versatile method for preparing unsymmetrical ethers is the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The hydroxyl group of an alcohol is a poor leaving group. chemistrysteps.com Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a good leaving group. chemistrysteps.comunco.edu This can be achieved in several ways:

Protonation: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an alkyloxonium ion, which has a much better leaving group (water). libretexts.org The subsequent reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol and the reaction conditions. For a secondary alcohol like this compound, both pathways are possible. chemistrysteps.comlibretexts.org

Conversion to a Tosylate or Mesylate: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine). libretexts.org This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups. libretexts.org This method is advantageous as it occurs with retention of configuration at the alcohol carbon. libretexts.org

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to convert secondary alcohols into the corresponding alkyl chlorides and bromides. libretexts.org These reactions typically proceed through an Sₙ2 mechanism, resulting in an inversion of stereochemistry. libretexts.org

The steric hindrance from the bulky 2,4,6-trichlorophenyl group may influence the rate of Sₙ2 reactions.

Reactivity of the 2,4,6-Trichlorophenyl Moiety

The three chlorine atoms on the phenyl ring have a significant impact on its chemical reactivity, primarily through their inductive and resonance effects. Chlorine is an electronegative atom, and it withdraws electron density from the aromatic ring through the sigma bonds (inductive effect). This effect deactivates the ring towards electrophilic aromatic substitution reactions. libretexts.org

While halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a pi-donating effect), the inductive effect of chlorine is stronger than its resonance effect. libretexts.org This net electron-withdrawing character makes the 2,4,6-trichlorophenyl group significantly less reactive towards electrophiles compared to an unsubstituted benzene (B151609) ring.

The chlorine atoms are ortho, para-directors, meaning that in the event of an electrophilic substitution reaction, the incoming electrophile would be directed to the positions ortho and para to the chlorine atoms. libretexts.org However, in this compound, the positions ortho and para to the chlorine atoms are already substituted. The steric hindrance caused by the three bulky chlorine atoms and the propan-2-ol substituent further disfavors electrophilic attack on the remaining ring positions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2,4,6-Trichlorophenyl)propan-2-one |

| 1-(2,4,6-Trichlorophenyl)prop-1-ene |

| 3-(2,4,6-Trichlorophenyl)prop-1-ene |

| p-Toluenesulfonyl chloride |

| Methanesulfonyl chloride |

| Thionyl chloride |

Potential for Electrophilic or Nucleophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound is profoundly influenced by the three electron-withdrawing chlorine substituents. These substituents dictate the feasibility and nature of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.orgmasterorganicchemistry.com However, the presence of strongly deactivating groups significantly reduces the ring's nucleophilicity, making EAS reactions challenging. libretexts.orgorganic-chemistry.org The chlorine atoms on the phenyl ring of this compound exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack. wikipedia.org Consequently, this compound is expected to be highly resistant to common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation under standard laboratory conditions. masterorganicchemistry.commasterorganicchemistry.com Overcoming this deactivation would necessitate the use of exceptionally harsh reagents and reaction conditions.

Nucleophilic Aromatic Substitution (NAS)

In contrast to its inertness toward electrophiles, the chlorinated ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com This type of reaction is facilitated by electron-withdrawing groups, particularly when positioned ortho and/or para to a potential leaving group (in this case, a chloride ion). libretexts.orgyoutube.com In this molecule, each chlorine atom is ortho or para to the other two, providing substantial activation.

The mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge of this intermediate is delocalized onto the ortho and para positions, where the electron-withdrawing chlorine atoms provide stabilization. libretexts.org This stabilization of the intermediate lowers the activation energy for the reaction, making the substitution favorable. Strong nucleophiles, such as alkoxides, amides, or thiolates, can displace one of the chlorine atoms to form a new substituted product. youtube.com Computational studies on related polychlorinated aromatic compounds have shown that chlorine atoms in sterically accessible positions are particularly susceptible to nucleophilic attack. researchgate.netnih.gov

| Reaction Type | Reactivity of the 2,4,6-Trichlorophenyl Ring | Rationale | Key Intermediate |

| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated / Inert | Strong inductive electron-withdrawal by three Cl atoms reduces the ring's nucleophilicity. wikipedia.orglibretexts.org | Sigma Complex (Benzenium Ion) - Destabilized masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (NAS) | Highly Activated | Strong inductive electron-withdrawal by Cl atoms makes the ring electrophilic and stabilizes the anionic intermediate. masterorganicchemistry.comlibretexts.org | Meisenheimer Complex - Stabilized libretexts.org |

Metal-Catalyzed Coupling Reactions on the Halogenated Aromatic Ring

The chlorine substituents on the aromatic ring serve as functional handles for various transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. thermofisher.comeie.gr While aryl chlorides are typically less reactive than the corresponding bromides and iodides, significant advances in catalyst design have enabled their efficient use in these transformations. researchgate.netwiley-vch.de

Common coupling reactions applicable to the C-Cl bonds of this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. umb.edu

Stille Coupling: Reaction with an organotin compound. umb.edu

Sonogashira Coupling: Coupling with a terminal alkyne, typically requiring a copper(I) co-catalyst. umb.edu

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.

Negishi Coupling: Reaction with an organozinc reagent. umb.edu

The success of these reactions with aryl chlorides hinges on the choice of catalyst and ligands. Palladium and nickel complexes are the most common catalysts. wiley-vch.deumb.edu The oxidative addition of the C-Cl bond to the metal center is often the rate-limiting step and is facilitated by the use of electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate metal species required for the reaction to proceed.

Given the substitution pattern, selective coupling could potentially be achieved. The para-chloro substituent (C4) is sterically less hindered than the two ortho-chloro substituents (C2, C6), which might allow for regioselective functionalization at the C4 position under carefully controlled reaction conditions.

| Coupling Reaction | Nucleophilic Partner | Bond Formed | Typical Catalyst System | Reference |

| Suzuki-Miyaura | Organoboron Compound | C(sp²)–C(sp²), C(sp²)–C(sp³) | Pd or Ni catalyst, Phosphine ligand, Base | wiley-vch.de |

| Heck-Mizoroki | Alkene | C(sp²)–C(sp²) | Pd catalyst, Phosphine ligand, Base | umb.edu |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Base | umb.edu |

| Buchwald-Hartwig | Amine / Amide | C(sp²)–N | Pd catalyst, Bulky phosphine ligand, Base | eie.gr |

| Stille | Organotin Compound | C(sp²)–C(sp²), C(sp²)–C(sp³) | Pd catalyst, Phosphine ligand | umb.edu |

Intramolecular Cyclization and Rearrangement Pathways

The presence of a hydroxyl group on the aliphatic side chain introduces the possibility of intramolecular reactions.

Intramolecular Cyclization The secondary alcohol functional group can act as an internal nucleophile. researchgate.netmdpi.com Upon deprotonation with a strong base to form the corresponding alkoxide, the oxygen atom can attack one of the ortho-positions (C2 or C6) of the activated aromatic ring. This intramolecular SNAr reaction would lead to the displacement of a chloride ion and the formation of a five-membered dihydrobenzofuran ring system. The feasibility of such cyclizations is generally high when forming stable five- or six-membered rings.

Rearrangement Pathways While this compound itself is not prone to standard named rearrangements like the Pinacol or Beckmann rearrangements, its structure allows for other potential transformations. libretexts.org Under acidic conditions, protonation of the hydroxyl group followed by elimination of water would generate a secondary carbocation. This intermediate could potentially undergo a 1,2-hydride shift to form a more stable benzylic carbocation, which would then be trapped by a nucleophile or lose a proton to form an alkene. To avoid such rearrangements, dehydration can be performed under milder, basic conditions, for instance, using phosphorus oxychloride (POCl₃) in pyridine, which typically proceeds via an E2 elimination mechanism. pearson.com

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of transformations involving this compound is crucial for controlling reaction outcomes. This involves studying the intermediates and transition states that govern the reaction pathways.

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing reaction mechanisms at a molecular level. researchgate.netmdpi.com For the key transformations of this compound, transition state analysis can offer significant insights:

Nucleophilic Aromatic Substitution: DFT calculations can model the energy profile of the SNAr reaction. This includes determining the geometry and stability of the Meisenheimer complex and calculating the activation energy of the transition state leading to its formation. researchgate.net Studies on related polychlorinated systems have shown that the attack of the nucleophile is a critical, high-energy step. nih.gov

Metal-Catalyzed Coupling: The catalytic cycle of cross-coupling reactions involves multiple steps (oxidative addition, transmetalation, reductive elimination), each with its own transition state. umb.edu Computational analysis can help identify the rate-determining step and explain how the structure of the ligand and substrate (e.g., steric hindrance from ortho-chlorines) affects the energy barriers of these steps. beilstein-journals.org

Solvation The choice of solvent has a profound impact on the kinetics and outcome of reactions.

In Nucleophilic Aromatic Substitution , polar aprotic solvents such as DMSO, DMF, or NMP are preferred. These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, thereby increasing its nucleophilicity and accelerating the reaction. learncbse.in

In Metal-Catalyzed Coupling Reactions , the solvent must solubilize the reactants and the catalyst complex. Common solvents include ethers (dioxane, THF) and aromatic hydrocarbons (toluene). In some cases, aqueous or biphasic systems are used, particularly with water-soluble ligands. wiley-vch.de The solvent can influence catalyst stability and activity by coordinating to the metal center.

Catalysis Catalysis is essential for many of the potential transformations of this molecule.

Acid/Base Catalysis: While strong acids can catalyze rearrangement and elimination reactions of the alcohol, bases are crucial for generating the nucleophilic alkoxide for intramolecular cyclization or for neutralizing acid byproducts in coupling reactions.

Transition Metal Catalysis: As discussed, palladium and nickel catalysts are indispensable for activating the C-Cl bonds for cross-coupling reactions. The catalyst's performance is a synergistic function of the metal center, the ligands, the base, and the solvent, all of which must be optimized for the specific transformation. eie.gr

Derivatization Strategies for Exploration of Structure-Reactivity Relationships

To systematically study the relationship between the molecular structure of this compound and its chemical reactivity, various derivatives can be synthesized and their properties investigated.

Modification of the Aliphatic Side Chain:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,4,6-trichlorophenyl)propan-2-one. This removes the chiral center and the hydrogen-bond-donating hydroxyl group, allowing for a study of how these features influence reactivity on the aromatic ring.

Esterification: Conversion of the alcohol to various esters (e.g., acetate, benzoate) introduces groups of different steric bulk near the ortho-chlorine positions. This can be used to probe the steric sensitivity of reactions like coupling or nucleophilic substitution at these sites.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., via the Appel reaction). organic-chemistry.org This would facilitate the study of nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions on the side chain and the competition between these pathways.

Modification of the Aromatic Ring:

Selective Monofunctionalization: Using metal-catalyzed coupling reactions under controlled conditions to replace a single chlorine atom (likely the para one) with a range of electronically diverse substituents (e.g., -CH₃, -OCH₃, -CN, -CF₃).

Sequential Functionalization: After initial monofunctionalization, the reactivity of the remaining two C-Cl bonds can be studied. This approach allows for a systematic investigation of how the electronic nature of the newly introduced substituent affects the susceptibility of the remaining halogens to further substitution or coupling reactions. The data from such studies could be used to construct quantitative structure-activity relationships.

| Derivatization Strategy | Target Moiety | Purpose | Potential Follow-up Study |

| Oxidation (e.g., with PCC) | Secondary Alcohol | Convert alcohol to ketone | Compare reactivity of C-Cl bonds vs. parent alcohol. |

| Esterification | Secondary Alcohol | Introduce sterically demanding groups | Study steric hindrance effects on ortho-position reactions. |

| Tosylation / Halogenation | Secondary Alcohol | Create a good leaving group | Investigate SN/E reactions on the side chain. |

| Selective Suzuki Coupling | para-C-Cl bond | Introduce diverse substituents | Quantify electronic effects on subsequent C-Cl bond reactivity. |

Advanced Spectroscopic and Computational Analysis of 1 2,4,6 Trichlorophenyl Propan 2 Ol

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Modern spectroscopic techniques have moved beyond simple final product characterization to become powerful tools for elucidating complex reaction mechanisms, identifying transient species, and definitively assigning stereochemistry.

The study of reaction kinetics and the detection of short-lived intermediates are critical for optimizing synthetic routes and understanding reaction mechanisms. In-situ spectroscopy, which monitors the reaction mixture directly and in real-time without sample extraction, is an invaluable tool for this purpose. rsc.orgfu-berlin.de Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational bands. rsc.orgmt.com

For instance, a potential synthesis of 1-(2,4,6-trichlorophenyl)propan-2-ol involves the reduction of its corresponding ketone, 1-(2,4,6-trichlorophenyl)propan-2-one (B3092474). An in-situ FTIR probe submerged in the reaction vessel could monitor this conversion by tracking two key spectral regions: the disappearance of the strong carbonyl (C=O) stretching band of the ketone reactant (typically around 1715 cm⁻¹) and the simultaneous appearance of the broad hydroxyl (O-H) stretching band of the alcohol product (around 3300-3500 cm⁻¹).

The data acquired can be used to generate concentration profiles over time, from which kinetic parameters like reaction rate and order can be determined. nih.gov This provides a deeper mechanistic insight compared to traditional methods that rely on analyzing discrete aliquots. rsc.org

Table 1: Hypothetical In-Situ FTIR Monitoring Data for the Reduction of 1-(2,4,6-Trichlorophenyl)propan-2-one This table illustrates the type of data that would be generated from in-situ monitoring of the reaction to form this compound. The data is hypothetical.

| Reaction Time (minutes) | Ketone Concentration (mol/L) | Alcohol Concentration (mol/L) |

|---|---|---|

| 0 | 0.500 | 0.000 |

| 10 | 0.303 | 0.197 |

| 20 | 0.184 | 0.316 |

| 30 | 0.112 | 0.388 |

| 60 | 0.025 | 0.475 |

| 90 | <0.005 | >0.495 |

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration (AC) of such chiral molecules is a fundamental task in chemistry. researchgate.net Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for this purpose. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting spectrum contains both positive and negative bands, creating a unique fingerprint for a specific enantiomer. The AC is determined by comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. researchgate.netnih.gov A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. This combined experimental and computational approach is particularly valuable when crystals suitable for X-ray crystallography are unavailable. nih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for Stereochemical Assignment of (S)-1-(2,4,6-Trichlorophenyl)propan-2-ol This table presents hypothetical data to demonstrate how experimental VCD is compared with DFT-calculated results to assign absolute configuration. ΔA is the differential absorbance.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Experimental Sign of ΔA | Calculated Frequency (cm⁻¹) for (S)-enantiomer | Calculated Sign of ΔA for (S)-enantiomer | Match |

|---|---|---|---|---|---|

| C-O Stretch | 1095 | (+) Positive | 1102 | (+) Positive | Yes |

| C-H Bend (chiral center) | 1342 | (-) Negative | 1350 | (-) Negative | Yes |

| Aromatic C-Cl Stretch | 1458 | (-) Negative | 1465 | (-) Negative | Yes |

| Aromatic Ring Mode | 1560 | (+) Positive | 1568 | (+) Positive | Yes |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides indispensable tools for analyzing molecular properties that are difficult or impossible to measure experimentally. Through quantum chemical calculations, one can investigate the electronic structure, conformational possibilities, and spectroscopic characteristics of this compound. researchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated via DFT This table provides illustrative FMO data calculated using a method like B3LYP/6-31G(d).

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest energy electrons; related to ionization potential. Primarily localized on the trichlorophenyl ring. |

| LUMO Energy | -0.92 | Energy of the lowest available orbital for accepting electrons; related to electron affinity. Primarily localized on the C-O bond and aromatic ring. |

| HOMO-LUMO Gap (ΔE) | 5.93 | Indicates high chemical stability and low kinetic reactivity. |

Table 4: Hypothetical Relative Energies and Populations of Stable Conformers of this compound This table illustrates the typical output of a conformational analysis, showing the most stable arrangements of the molecule.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) | Key Dihedral Angle (C-C-C-O) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.4 | -65.2° |

| 2 | 1.25 | 10.1 | 178.5° |

| 3 | 0.88 | 14.5 | 68.1° |

One of the most powerful applications of quantum chemistry is the prediction of spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. nih.govresearchgate.net By calculating these parameters for a proposed structure, they can be directly compared with experimental results. This comparison is invaluable for confirming a structural assignment or for distinguishing between possible isomers. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net In cases where experimental spectra are complex or ambiguous, the calculated spectrum can guide the assignment of peaks, resolving potential discrepancies and leading to a confident and complete characterization of the molecule.

Table 5: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table demonstrates how calculated NMR data can be used to assign experimental spectral peaks. Calculations are typically performed at a level like B3LYP/6-311+G(d,p) with a solvent model.

| Carbon Atom | Experimental Shift (δ, ppm) | Calculated Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| CH₃ | 24.1 | 24.5 | +0.4 |

| CH₂ | 42.5 | 42.1 | -0.4 |

| CH-OH | 68.3 | 68.9 | +0.6 |

| C-Cl (ortho) | 135.2 | 135.8 | +0.6 |

| C-H (meta) | 129.0 | 129.3 | +0.3 |

| C-Cl (para) | 133.8 | 134.1 | +0.3 |

Calculation of Reaction Energetics and Transition States

Computational chemistry offers powerful tools for investigating the thermodynamics and kinetics of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.

By mapping the potential energy surface of a reaction, key energetic parameters can be determined. This includes the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

The activation energy (Ea) and the enthalpy of reaction (ΔH) are critical values obtained from these calculations. For instance, in a hypothetical dehydration reaction of this compound, computational methods can elucidate the energy profile for the formation of the corresponding alkene.

Table 1: Hypothetical Calculated Energetic Parameters for a Reaction of this compound

| Parameter | Value (kJ/mol) | Description |

| Energy of Reactant | - | Relative energy of this compound |

| Energy of Transition State | - | Energy barrier for the reaction |

| Energy of Product | - | Relative energy of the reaction product |

| Activation Energy (Ea) | - | Energy difference between the transition state and the reactant |

| Enthalpy of Reaction (ΔH) | - | Energy difference between the products and the reactants |

Note: The values in this table are illustrative and represent the type of data generated from computational studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound at the atomic level. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, intermolecular interactions, and the influence of the environment.

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations are particularly well-suited to study these solvent effects. By surrounding the solute molecule with a box of explicit solvent molecules (e.g., water, methanol), the simulations can capture the specific interactions, such as hydrogen bonding, that occur between the solute and the solvent.

These simulations can reveal how the solvent stabilizes different conformers of this compound, which can, in turn, affect its reactivity. The choice of solvent can alter the energy barriers of reactions by preferentially stabilizing the reactant, product, or transition state. The rate of chemical reactions can be influenced by the properties of the solvent, such as its dielectric constant and viscosity.

MD simulations can also be used to study the interactions between multiple molecules of this compound or its interactions with other molecules. These simulations can predict how the molecules will aggregate in the condensed phase and can identify the dominant intermolecular forces, such as van der Waals interactions and hydrogen bonding. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its boiling point and solubility.

Computational Studies on Stereoisomeric Properties and Energetics

This compound possesses a chiral center at the second carbon of the propanol (B110389) chain, meaning it can exist as two enantiomers (R and S stereoisomers). Computational methods can be employed to investigate the properties of these stereoisomers.

By performing geometry optimizations and energy calculations for both the R and S enantiomers, their relative stabilities can be determined. While enantiomers have identical energies in an achiral environment, computational studies can explore their differential interactions with other chiral molecules. Furthermore, these calculations can predict spectroscopic properties, such as circular dichroism, which can be used to distinguish between the enantiomers experimentally.

Table 2: Illustrative Calculated Properties of Stereoisomers of this compound

| Property | R-enantiomer | S-enantiomer |

| Relative Energy (in achiral solvent) | 0 kJ/mol | 0 kJ/mol |

| Calculated Optical Rotation | Predicted value | Opposite predicted value |

| Dipole Moment | Calculated value | Identical calculated value |

Note: This table illustrates the type of information that can be obtained from computational studies on stereoisomers. The relative energies are identical for enantiomers in an achiral environment.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the biological and environmental transformations of the chemical compound This compound .

The executed searches for microbial biodegradation, abiotic degradation, metabolic pathways, and enzymatic roles related to "this compound" did not yield any relevant results. The body of scientific literature extensively covers the degradation of a similarly named but structurally different compound, 2,4,6-Trichlorophenol (B30397) (TCP) . However, the metabolic pathways and transformation mechanisms of TCP cannot be scientifically and accurately attributed to this compound due to differences in their chemical structures.

Given the strict instructions to focus solely on This compound and to not introduce information outside the explicit scope, this article cannot be generated. Providing information on 2,4,6-Trichlorophenol would violate the core requirements of the request and would be scientifically inaccurate.

Mechanistic Research on Biological and Environmental Transformations

Abiotic Degradation Mechanisms in Environmental Systems

Hydrolysis Mechanisms

There is currently no published research detailing the specific hydrolysis mechanisms of 1-(2,4,6-trichlorophenyl)propan-2-ol. While general principles of haloalkane and alcohol hydrolysis exist, experimental or theoretical studies elucidating the reaction kinetics, pathways, and the influence of the trichlorophenyl group on the hydrolysis of this particular compound have not been documented.

Fundamental Biochemical Interaction Studies (In Vitro/Cell-Free Systems)

No specific in vitro or cell-free studies on the fundamental biochemical interactions of this compound could be identified in the existing scientific literature.

Enzyme Interaction Mechanisms (e.g., Substrate Recognition, Inhibition Models)

There are no available studies that investigate the interaction between this compound and specific enzymes. Consequently, information regarding its potential as an enzyme substrate, mechanisms of substrate recognition, or models of enzyme inhibition is not available. While research exists on the enzymatic degradation of the related compound 2,4,6-trichlorophenol (B30397) by enzymes such as peroxidases, this information cannot be extrapolated to this compound due to structural differences.

Receptor Binding Mechanisms at the Molecular Level (Theoretical or Experimental)

No theoretical or experimental research has been published on the receptor binding mechanisms of this compound at the molecular level. The affinity of this compound for any biological receptor and its mode of interaction have not been characterized.

Influence of Stereochemistry on Biodegradation and Biochemical Interactions

The this compound molecule contains a chiral center at the second carbon of the propanol (B110389) chain, meaning it can exist as different stereoisomers (enantiomers). However, the scientific literature lacks any studies on how this stereochemistry influences its biodegradation or biochemical interactions. Research on the stereoselective degradation or differential biological activity of its enantiomers has not been conducted.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of 1-(2,4,6-trichlorophenyl)propan-2-ol typically involves the reduction of its ketone precursor, 1-(2,4,6-trichlorophenyl)propan-2-one (B3092474). This reduction is often achieved using stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). While effective, these methods often present challenges related to safety, waste generation, and atom economy.

Future research will likely focus on developing greener, more sustainable synthetic routes. A primary avenue of exploration is the use of catalytic transfer hydrogenation, which employs safer, more environmentally benign hydrogen donors (e.g., formic acid, isopropanol) in the presence of a metal catalyst. Another promising approach is biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) from microorganisms. Biocatalytic reductions can be performed in aqueous media under mild conditions and offer the significant advantage of high stereoselectivity, enabling the synthesis of specific enantiomers of the target alcohol. researchgate.netrjpbr.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Method (e.g., NaBH₄) | Green Chemistry Approach (e.g., Biocatalysis) |

|---|---|---|

| Reducing Agent | Stoichiometric metal hydrides | Catalytic (enzyme), using renewable co-factors |

| Solvent | Organic solvents (e.g., methanol (B129727), ether) | Primarily aqueous solutions |

| Reaction Conditions | Often cryogenic or reflux temperatures | Mild (ambient) temperature and pressure |

| Waste Profile | Metal salt byproducts | Minimal, biodegradable waste |

| Stereoselectivity | Generally produces a racemic mixture | High potential for enantiopure products |

| Safety Concerns | Flammable solvents, reactive hydrides | Generally regarded as safe |

Advanced Mechanistic Investigations via Coupled Experimental and Computational Methods

A detailed understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is currently limited. Future research should employ a synergistic approach that combines experimental kinetics with high-level computational modeling.

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and visualize transition state geometries. researchgate.netasianresassoc.org These theoretical studies can predict the most favorable reaction conditions and provide insights into the electronic and steric effects of the trichlorophenyl group. researchgate.net

These computational predictions can then be validated through rigorous experimental work. Techniques such as in-situ spectroscopic monitoring (e.g., ReactIR, Raman), kinetic analysis under varying conditions (temperature, concentration, catalyst), and isotopic labeling studies can provide the empirical data needed to build and confirm a comprehensive mechanistic model.

Design of Analogs for Probing Specific Reaction Pathways

The systematic design and synthesis of structural analogs of this compound can serve as a powerful tool for elucidating structure-activity relationships (SAR) and reaction mechanisms. icm.edu.plresearchgate.net By modifying specific parts of the molecule, researchers can probe the influence of various structural features on its chemical and biological behavior.

For instance, analogs could be synthesized by:

Altering the substitution pattern on the phenyl ring: Replacing one or more chlorine atoms with other halogens (F, Br) or with electron-donating/withdrawing groups would clarify the role of electronic effects.

Modifying the alkyl chain: Extending or branching the propanol (B110389) side chain would help to understand the impact of steric hindrance near the reactive alcohol center.

Replacing the hydroxyl group: Converting the alcohol to an ether or ester would help to determine the importance of the hydroxyl group as a hydrogen-bond donor in specific interactions.

Table 2: Hypothetical Analogs and Their Research Purpose

| Analog Structure | Modification | Potential Research Question |

|---|---|---|

| 1-(2,4-Dichlorophenyl)propan-2-ol | Removal of C6-chloro group | How does steric hindrance at the ortho position affect reactivity? |

| 1-(2,4,6-Trifluorophenyl)propan-2-ol | Replacement of Cl with F | How do strong electron-withdrawing effects influence the acidity of the hydroxyl proton? |

| 1-(2,4,6-Trichlorophenyl)butan-2-ol | Extension of the alkyl chain | What is the impact of increased lipophilicity on biological membrane transport? |

Exploration of Stereoisomer-Specific Biological Transformations

Given that the C2 carbon of this compound is a chiral center, the compound exists as a pair of enantiomers (R and S). It is a well-established principle in biochemistry and pharmacology that biological systems, being chiral themselves, often interact differently with different enantiomers of a compound.

Future research should focus on the stereoisomer-specific biological transformations of this molecule. This would involve:

Chiral Separation: Developing analytical methods (e.g., chiral HPLC) to separate and quantify the individual R- and S-enantiomers.

Enantioselective Synthesis: Employing stereoselective synthetic methods, such as asymmetric catalysis or the biocatalytic routes mentioned in section 6.1, to produce enantiomerically pure samples.

Metabolic Studies: Incubating the separated enantiomers with biological systems (e.g., liver microsomes, specific microorganisms) to determine if they are metabolized at different rates or through different pathways. Such studies could reveal enantioselective activity of enzymes like cytochrome P450s or alcohol dehydrogenases.

Applications in Advanced Materials Science

While the primary research focus for similar compounds has been in life sciences, the unique structure of this compound suggests potential applications in materials science. The high chlorine content and aromatic nature of the trichlorophenyl group can impart properties such as flame retardancy and high refractive index.

The hydroxyl group provides a reactive handle for incorporating the molecule into larger polymer structures. For example, it could be converted into an acrylate (B77674) or epoxide monomer and subsequently polymerized. The resulting polymers could possess unique thermal or optical properties. A related compound, 2,4,6-trichlorophenyl formate, has been utilized as a carbon monoxide surrogate in the synthesis of functional molecules for organic field-effect transistors, highlighting the utility of the trichlorophenyl moiety in materials chemistry. orgsyn.org Future work could explore the use of this compound as a building block for specialty polymers, coatings, or organic electronic materials.

Interdisciplinary Research Collaborations

The full research potential of this compound can best be realized through collaborative efforts that bridge multiple scientific disciplines. The complexity of the outlined research avenues necessitates a combination of specialized expertise.

Table 3: Potential Interdisciplinary Research Projects

| Primary Disciplines | Collaborative Project Goal |

|---|---|

| Organic Synthesis & Biocatalysis | Develop and scale up an efficient, stereoselective, and environmentally friendly enzymatic synthesis of the compound. |

| Physical Organic Chemistry & Computational Chemistry | Create a comprehensive model of the compound's reaction mechanisms, validated by both theoretical calculations and experimental kinetic data. |

| Medicinal Chemistry & Biochemistry | Investigate the structure-activity relationships and stereoisomer-specific metabolism of a library of newly designed analogs. |

By fostering such collaborations, the scientific community can accelerate the pace of discovery and unlock the full potential of this intriguing chemical entity.

Q & A

Q. What are the established synthetic routes for 1-(2,4,6-trichlorophenyl)propan-2-one, and how are reaction conditions optimized?

The compound is synthesized via a two-step process:

- Step 1 : Reaction of 2,4,6-trichlorobenzoyl chloride with a basic solution to form 2-(2,4,6-trichlorophenyl)acetic acid.

- Step 2 : Catalytic reaction of the intermediate with acetone under controlled conditions (e.g., temperature, solvent, catalyst). Optimization involves adjusting reaction time, catalyst loading (e.g., Lewis acids), and solvent polarity to maximize yield and purity. Analytical techniques like TLC and GC-MS are used for real-time monitoring .

Q. How is 1-(2,4,6-trichlorophenyl)propan-2-one characterized structurally and analytically?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with chlorine substituents causing characteristic deshielding.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 237.5 (CHClO) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., SHELXL/SHELXT software for refinement) .

Q. What are the key physical properties of this compound relevant to laboratory handling?

- Molecular Weight : 237.50 g/mol.

- State : Colorless to pale yellow liquid with an aromatic odor.

- Solubility : Lipophilic, soluble in acetone, DCM, and THF; insoluble in water.

- Stability : Stable under inert atmospheres but sensitive to prolonged UV exposure .

Advanced Research Questions

Q. How does the 2,4,6-trichloro substitution pattern influence reactivity in electrophilic aromatic substitution (EAS)?

The symmetrical chlorine substitution deactivates the aromatic ring, making EAS reactions (e.g., nitration, sulfonation) challenging. Computational studies (DFT) show reduced electron density at the para and ortho positions, directing reactions to meta positions in asymmetric analogs. Comparative kinetic experiments with mono-/dichloro derivatives validate these findings .

Q. What methodologies are used to investigate its biological activity, and how are contradictory data resolved?

- In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Mechanistic studies : Fluorescence quenching assays and molecular docking (e.g., AutoDock Vina) identify interactions with bacterial enzymes (e.g., dihydrofolate reductase).

- Data contradictions : Discrepancies in activity across studies may arise from impurities (HPLC purity >98% required) or solvent effects (DMSO vs. aqueous buffers). Dose-response curves and replicate experiments are critical .

Q. How can computational modeling predict the compound’s environmental fate and toxicity?

- QSAR models : Predict logP (2.8–3.1) and bioaccumulation potential.

- Molecular dynamics simulations : Assess interactions with lipid bilayers or protein targets (e.g., cytochrome P450).

- Ecotoxicity : EPI Suite estimates LC values for aquatic organisms, guiding hazard assessments .

Methodological Challenges and Solutions

Q. How to design experiments to resolve conflicting crystallographic data on bond angles?

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Multi-software validation : Compare SHELXL-refined structures with outputs from Olex2 or PLATON.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···Cl contacts) contributing to structural deviations .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.